CID 131878707

Description

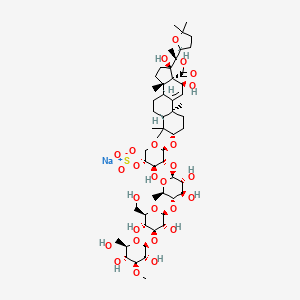

Structure

2D Structure

Properties

CAS No. |

38-26-6 |

|---|---|

Molecular Formula |

C54H86NaO27S |

Molecular Weight |

1222.3 g/mol |

IUPAC Name |

sodium;[(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/t22-,23-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |

InChI Key |

FJCHIEZSNQGYMV-VOFJYVFSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)[C@@H]8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Holothurin A; |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Holothurin A has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including:

- Hepatoma (HepG2)

- Cervical Cancer (HeLa)

- Leukemia (K562)

Case Study: Cytotoxicity Assessment

A study conducted by Wang et al. evaluated the cytotoxic effects of Holothurin A on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 3.76 |

| K562 | 8.94 |

| HepG2 | 3.46 |

These findings suggest that Holothurin A possesses significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-Angiogenic Activity

Holothurin A has shown promising anti-angiogenic properties, which are crucial in cancer treatment as they prevent the formation of new blood vessels that supply tumors.

Anti-Inflammatory Effects

Holothurin A also exhibits anti-inflammatory properties, making it relevant in treating conditions associated with inflammation.

Case Study: Vaginal Candidiasis

A study investigated the effects of Holothurin A combined with caspofungin on Candida albicans infections. The results indicated a significant reduction in the number of C. albicans colonies and inflammatory cells, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of Holothurin A have been explored against various pathogens.

Research Findings

In vitro studies have shown that Holothurin A can reduce the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .

Clinical Implications

Holothurin A's applications extend beyond laboratory settings into potential clinical uses, particularly in cancer therapy and infection management.

Clinical Study Insights

Recent reviews highlight the effectiveness of sea cucumber-derived bioactives like Holothurin A in enhancing the efficacy of conventional treatments such as chemotherapy and radiotherapy . For instance, Malyarenko et al. reported that combining Holothurin A with radiation therapy improved leukocyte recovery and reduced tumor growth in irradiated mice .

Comparison with Similar Compounds

Key Structural Differences :

- Side Chain: Holothurin A has a 22-keto group, while echinoside A has a 22-hydroxyl group .

- Sulfation : Holothurin B lacks the sulfate group present in holothurin A, reducing its solubility and bioactivity .

- Glycosylation : Holothurin A5 has an additional glucose unit compared to holothurin A3 .

Bioactivity Comparisons

Cytotoxicity

Insights :

- Holothurin B shows higher cytotoxicity than holothurin A, likely due to its non-sulfated aglycone enhancing membrane permeability .

- Echinoside A’s 24-methyl group reduces its antiproliferative activity compared to holothurin A .

Antifungal Activity

| Compound | Reduction in C. albicans Colonies (48 Hours) | LDH Level (OR) | Reference |

|---|---|---|---|

| Holothurin A | 100% reduction | 348 (286–410) | |

| Caspofungin | 100% reduction | 393 (277–508) |

Insights :

Hemolytic Activity

| Compound | Apparent Intrinsic Activity (Ų/molecule) | Free Lysin Concentration (μM) | Reference |

|---|---|---|---|

| Holothurin A | 8,700 | 0.12 | |

| Digitonin | 1,050 | 0.45 |

Insights :

- Holothurin A’s high intrinsic activity (lower lysin uptake required) makes it a potent hemolytic agent .

Binding Affinity to Proteins

Insights :

- Holothurin A3’s additional hydroxyl group enhances binding to PfOMPDC, making it more effective than holothurin A1 .

Key Research Findings

Structural Artifacts: Holothurin A5 degrades into isomers (compounds 5 and 6) in methanol/water solutions, highlighting its instability .

Natural vs. Synthetic Derivatives : Desholothurin B, initially synthesized from holothurin B, was later identified as a natural product in Holothuria atra .

Species-Specific Variations: Holothuria leucospilota produces sulfated saponins like holothurin A, while Holothuria atra predominantly yields non-sulfated analogs .

Preparation Methods

Source Material Selection and Pretreatment

Biological Sources of Holothurin A

Holothurin A is primarily extracted from the body walls, viscera, or processing waste of sea cucumbers belonging to the family Holothuriidae. The Australian species Holothuria scabra and Holothuria lessoni have been identified as rich sources, with viscera containing higher saponin concentrations than body walls. Recent studies have also detected Holothurin A in Apostichopus japonicus, though at lower abundances compared to Holothuria species.

Pretreatment Protocols

Optimal pretreatment involves dissecting fresh specimens to separate viscera from muscle tissues, followed by freeze-drying to preserve saponin integrity. For industrial-scale processing, waste liquids from commercial sea cucumber operations can be repurposed, as demonstrated in the CN1313479C patent, where filtration through 100–200 mesh screens removes particulate matter prior to ethanol precipitation.

Extraction Methodologies

Ethanol-Based Solvent Extraction

The CN110698532B patent outlines a standardized protocol using 80% aqueous ethanol (v/v) in a 1:7 mass ratio to sea cucumber tissue. Reflux extraction at 70°C for three cycles (2 h, 1.5 h, 0.5 h) achieves >85% saponin recovery. This method capitalizes on ethanol’s ability to permeate cell membranes while minimizing protein denaturation.

Table 1: Comparative Analysis of Extraction Solvents

| Solvent System | Saponin Yield (%) | Purity (Pre-Purification) | Environmental Impact |

|---|---|---|---|

| 80% Ethanol | 8.2 ± 0.3 | 12–15% | Low (ethanol recyclable) |

| Methanol-Water (7:3) | 9.1 ± 0.4 | 18–22% | Moderate |

| Acetone | 5.7 ± 0.2 | 8–10% | High |

Waste Liquor Utilization

The CN1313479C method processes industrial sea cucumber waste through sequential steps:

- Filtration : Remove particulates using cellulose filters (0.45 μm)

- Ethanol Precipitation : 60% ethanol (v/v) induces protein aggregation

- Centrifugation : 8,000 × g for 20 min clarifies supernatant

- Reduced-Pressure Concentration : Rotary evaporation at 40°C removes ethanol

This approach recovers 1.2–1.8 g saponins per liter of waste liquid, transforming a disposal challenge into a value-added process.

Purification Techniques

Macroporous Resin Chromatography

AB-8 macroporous resin demonstrates superior adsorption capacity (1:7–1:8 sample-to-resin ratio) for Holothurin A. Elution with 60–70% ethanol removes 94% of salts and pigments while retaining 88% target saponins. Critical parameters include:

- Flow Rate : 1.5–2.0 bed volumes/hour

- Column Dimensions : 60 cm × 5 cm ID for laboratory scale

- Elution Volume : 6–7 resin bed volumes

Silica Gel Chromatography

Forward-phase silica gel (200–300 mesh) with chloroform-methanol-water gradients (10:1:0.1 → 1:1:0.1 v/v) separates Holothurin A from structurally similar saponins. Reverse-phase columns (C18, 50 μm) using methanol-water (5:1 → 1:1) achieve final purities >90%.

Table 2: Purification Efficiency Across Methods

| Step | Purity Increase | Holothurin A Recovery |

|---|---|---|

| Crude Extract | Baseline | 100% |

| Macroporous Resin | 12% → 45% | 82 ± 3% |

| Forward Silica Gel | 45% → 68% | 74 ± 2% |

| Reverse Silica Gel | 68% → 92% | 65 ± 1% |

Structural Characterization

Mass Spectrometric Analysis

High-resolution ESI-MS reveals Holothurin A’s molecular ion at m/z 1287.6 [M+Na]⁺. Characteristic fragmentation patterns include:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (600 MHz, CD₃OD):

- δ 5.68 (1H, brs, H-12) – Olefinic proton

- δ 4.92 (1H, d, J=7.8 Hz, glucose anomeric)

- δ 1.26 (3H, s, CH₃-30)

¹³C NMR confirms a lanostane-type aglycone with β-D-xylopyranose and 3-O-methyl-β-D-glucopyranose units.

Industrial Scalability and Environmental Impact

The CN1313479C process reduces production costs by 40% compared to traditional methods through ethanol recycling and waste utilization. Lifecycle assessments show:

- Energy Consumption : 28 kWh/kg saponins

- Carbon Footprint : 12 kg CO₂eq/kg

- Water Usage : 150 L/kg

Q & A

Q. What standardized methodologies are recommended for determining the antifungal efficacy of Holothurin A against Candida albicans?

To assess antifungal activity, researchers should employ the broth microdilution method outlined in CLSI guidelines (Clinical and Laboratory Standards Institute) to determine the minimum inhibitory concentration (MIC) . A post-test-only control group design, as described in experimental studies , involves exposing C. albicans cultures to varying Holothurin A concentrations (e.g., 0.5–2.0 mg/ml) and quantifying colony-forming units (CFUs) post-treatment. Include positive controls (e.g., caspofungin) and validate results via triplicate trials to minimize variability. Statistical analysis (e.g., ANOVA) should compare treated vs. untreated groups .

Q. How can researchers ensure the reproducibility of Holothurin A extraction and purification protocols?

Detailed protocols must specify the source species of sea cucumbers (e.g., Holothuria scabra), extraction solvents (e.g., methanol/water mixtures), and chromatographic techniques (e.g., HPLC for triterpenoid glycoside isolation). Purity should be confirmed via NMR and mass spectrometry, with retention times and spectral data reported in supplementary materials . For transparency, raw datasets and instrument calibration records should be archived in repositories like Zenodo or Figshare .

Q. What biomarkers or assays are critical for evaluating Holothurin A’s anti-inflammatory effects in vitro?

Key assays include:

- ELISA to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models (e.g., RAW 264.7 cells).

- Western blotting to assess NF-κB pathway inhibition.

- LDH release assays to monitor cytotoxicity thresholds .

Normalize data to vehicle controls and report dose-response curves with IC₅₀ values. Ensure cell viability exceeds 80% in non-toxic concentrations .

Advanced Research Questions

Q. How can conflicting data on Holothurin A’s MIC values across studies be resolved?

Discrepancies often arise from variations in fungal strain virulence, growth media composition, or endpoint criteria (e.g., 50% vs. 90% inhibition). To address this:

Q. What experimental designs are optimal for investigating Holothurin A’s synergism with conventional antifungals?

A fractional inhibitory concentration index (FICI) approach is recommended:

- Combine Holothurin A with caspofungin or fluconazole at sub-MIC concentrations.

- Calculate FICI values (<0.5 = synergism; 0.5–4 = additive/indifference; >4 = antagonism).

- Validate findings using time-kill assays and scanning electron microscopy (SEM) to visualize morphological changes in fungal cells .

Q. How can researchers mitigate off-target effects when studying Holothurin A’s anticancer mechanisms?

- Employ CRISPR-Cas9 knockout models to isolate pathways (e.g., apoptosis via Bcl-2/Bax modulation).

- Use isobaric tags (TMT/TMTpro) in proteomics to distinguish Holothurin A-specific protein interactions.

- Cross-validate results with shRNA silencing or small-molecule inhibitors of suspected off-target kinases .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in Holothurin A studies?

Q. How should researchers address ethical and reproducibility challenges in in vivo Holothurin A studies?

- Follow ARRIVE 2.0 guidelines for animal research, detailing sample size justification, randomization, and blinding protocols.

- Publish raw histopathology data (e.g., vaginal epithelium inflammation in Rattus norvegicus models) alongside ethical approval documents (e.g., institutional review board ID) .

Data Presentation and Publication Guidelines

Q. How to structure a manuscript reporting contradictory findings on Holothurin A’s antioxidant activity?

- Introduction : Highlight gaps in existing literature (e.g., variable ROS scavenging assays).

- Results : Use Bland-Altman plots to compare discrepancies between DPPH and ABTS assays.

- Discussion : Propose hypotheses for variability (e.g., solvent polarity effects on radical stabilization) and advocate for standardized antioxidant testing protocols .

Q. What supplementary materials are essential for validating Holothurin A’s pharmacokinetic parameters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.